molecular formula C23H18N2O4 B11929296 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid

4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid

Cat. No.: B11929296
M. Wt: 386.4 g/mol
InChI Key: GMADARAYRJWNFA-UHFFFAOYSA-N
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Description

4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid typically involves the formation of the benzimidazole core followed by the introduction of the dibenzoic acid moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the dimethyl groups and the dibenzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid: Similar structure but lacks the dimethyl groups.

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of benzoic acid moieties.

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the dibenzoic acid moiety.

Uniqueness

4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is unique due to the presence of both the dimethyl groups and the dibenzoic acid moiety, which can enhance its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

4-[7-(4-carboxyphenyl)-5,6-dimethyl-3H-benzimidazol-4-yl]benzoic acid

InChI

InChI=1S/C23H18N2O4/c1-12-13(2)19(15-5-9-17(10-6-15)23(28)29)21-20(24-11-25-21)18(12)14-3-7-16(8-4-14)22(26)27/h3-11H,1-2H3,(H,24,25)(H,26,27)(H,28,29)

InChI Key

GMADARAYRJWNFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C3=CC=C(C=C3)C(=O)O)NC=N2)C4=CC=C(C=C4)C(=O)O)C

Origin of Product

United States

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